1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one
1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one
CP21 is an iron chelator that binds to iron in a 3:1 (ligand:iron) ratio. It is active against P. falciparum when used at concentrations of 10 and 100 µM. CP21 inhibits production of prostaglandin I2 (PGI2;) induced by epinephrine, arachidonic acid, or A23187 in isolated rat aortic rings with IC50 values of 1.3, 1.3, and 1.4 mM, respectively. It inhibits glutamate-induced oxytosis, as well as decreases iodoacetic acid-induced cytotoxicity in an in vitro model of ischemia, in HT22 mouse hippocampal cells (EC50s = 13 and 9.5 µM, respectively). CP21 (200 mg/kg) increases the excretion of iron, but not copper, zinc, calcium, or magnesium, in rabbits.
Brand Name:
Vulcanchem
CAS No.:
30652-12-1
VCID:
VC20779381
InChI:
InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3
SMILES:
CCN1C=CC(=O)C(=C1C)O
Molecular Formula:
C8H11NO2
Molecular Weight:
153.18 g/mol
1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one
CAS No.: 30652-12-1
Cat. No.: VC20779381
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CP21 is an iron chelator that binds to iron in a 3:1 (ligand:iron) ratio. It is active against P. falciparum when used at concentrations of 10 and 100 µM. CP21 inhibits production of prostaglandin I2 (PGI2;) induced by epinephrine, arachidonic acid, or A23187 in isolated rat aortic rings with IC50 values of 1.3, 1.3, and 1.4 mM, respectively. It inhibits glutamate-induced oxytosis, as well as decreases iodoacetic acid-induced cytotoxicity in an in vitro model of ischemia, in HT22 mouse hippocampal cells (EC50s = 13 and 9.5 µM, respectively). CP21 (200 mg/kg) increases the excretion of iron, but not copper, zinc, calcium, or magnesium, in rabbits. |
|---|---|
| CAS No. | 30652-12-1 |
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 1-ethyl-3-hydroxy-2-methylpyridin-4-one |
| Standard InChI | InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3 |
| Standard InChI Key | LCWFIBYPSAWVLI-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=O)C(=C1C)O |
| Canonical SMILES | CCN1C=CC(=O)C(=C1C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator